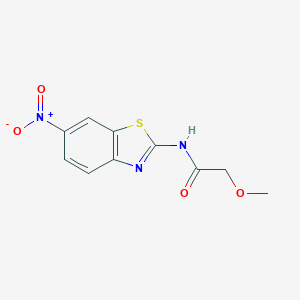![molecular formula C11H9ClN4O3 B255200 5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is also known as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β).
Wirkmechanismus
CHIR-99021 selectively inhibits GSK-3β, which is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. The inhibition of GSK-3β by CHIR-99021 leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It promotes the self-renewal and pluripotency of stem cells by activating the Wnt/β-catenin signaling pathway. It also enhances the differentiation of stem cells into specific lineages such as neurons, cardiomyocytes, and hepatocytes. Additionally, CHIR-99021 has been shown to have anti-inflammatory effects and to promote bone formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CHIR-99021 is its high selectivity and potency as a GSK-3β inhibitor. It has minimal off-target effects, which makes it an ideal tool compound for studying the role of GSK-3β in various cellular processes. However, one of the limitations of CHIR-99021 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of CHIR-99021 in scientific research. One potential application is in the field of regenerative medicine, where it can be used to promote the differentiation of stem cells into specific lineages for tissue engineering purposes. Additionally, CHIR-99021 can be used in the development of new cancer therapies targeting GSK-3β. Further studies are also needed to investigate the long-term effects of CHIR-99021 on stem cell differentiation and to optimize its use in various experimental settings.
Synthesemethoden
The synthesis of 5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one involves the reaction of 6-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-hydroxy-4,5-dimethylcyclohex-2-en-1-one in the presence of triethylamine. The resulting compound is then reacted with hydrazine hydrate in ethanol to obtain CHIR-99021.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively used in scientific research as a tool compound to study the role of GSK-3β in various cellular processes. It has been shown to promote self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It has also been used to differentiate stem cells into specific lineages such as neurons, cardiomyocytes, and hepatocytes. Additionally, CHIR-99021 has been used in cancer research to investigate the role of GSK-3β in tumorigenesis and as a potential therapeutic target for cancer treatment.
Eigenschaften
Produktname |
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one |
|---|---|
Molekularformel |
C11H9ClN4O3 |
Molekulargewicht |
280.67 g/mol |
IUPAC-Name |
5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9ClN4O3/c12-10-8(5-14-16-11(10)19)15-13-4-6-1-2-7(17)3-9(6)18/h1-5,13,18H,(H2,15,16,19)/b6-4- |
InChI-Schlüssel |
XUWNLASUHVCPAJ-XQRVVYSFSA-N |
Isomerische SMILES |
C1=C/C(=C/NNC2=C(C(=O)NN=C2)Cl)/C(=CC1=O)O |
SMILES |
C1=CC(=CNNC2=C(C(=O)NN=C2)Cl)C(=CC1=O)O |
Kanonische SMILES |
C1=CC(=CNNC2=C(C(=O)NN=C2)Cl)C(=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)


![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)